molecular formula C9H17NO3 B13532119 Methyl 4-(methoxymethyl)piperidine-4-carboxylate

Methyl 4-(methoxymethyl)piperidine-4-carboxylate

Cat. No.: B13532119
M. Wt: 187.24 g/mol
InChI Key: IRCDGGHFWZWTEI-UHFFFAOYSA-N
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Description

Methyl 4-(methoxymethyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(methoxymethyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with methoxymethyl chloride and methyl chloroformate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methoxymethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-(methoxymethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(methoxymethyl)piperidine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxymethyl group allows for unique substitution reactions and potential interactions with biological targets that are not possible with other similar compounds .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 4-(methoxymethyl)piperidine-4-carboxylate

InChI

InChI=1S/C9H17NO3/c1-12-7-9(8(11)13-2)3-5-10-6-4-9/h10H,3-7H2,1-2H3

InChI Key

IRCDGGHFWZWTEI-UHFFFAOYSA-N

Canonical SMILES

COCC1(CCNCC1)C(=O)OC

Origin of Product

United States

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